molecular formula C11H8BrIN2O B11831889 3-(Benzyloxy)-5-bromo-2-iodopyrazine

3-(Benzyloxy)-5-bromo-2-iodopyrazine

Cat. No.: B11831889
M. Wt: 391.00 g/mol
InChI Key: VZHYRUQTTHWXOK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromo-2-iodopyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with benzyloxy, bromo, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Iodination: The subsequent addition of an iodine atom.

    Benzyloxy Substitution: The final step involves the substitution of a hydrogen atom with a benzyloxy group.

These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-bromo-2-iodopyrazine can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a carbonyl group.

    Reduction: Reduction of the bromo or iodo groups to hydrogen.

    Substitution: Replacement of the bromo or iodo groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

3-(Benzyloxy)-5-bromo-2-iodopyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromo-2-iodopyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved can include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
  • 1-Benzyloxy-2-iodo-4-tert-octylbenzene
  • 3-(Benzyloxy)pyridin-2-amine

Uniqueness

3-(Benzyloxy)-5-bromo-2-iodopyrazine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can provide distinct electronic and steric properties compared to similar compounds .

Properties

Molecular Formula

C11H8BrIN2O

Molecular Weight

391.00 g/mol

IUPAC Name

5-bromo-2-iodo-3-phenylmethoxypyrazine

InChI

InChI=1S/C11H8BrIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

VZHYRUQTTHWXOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=C2I)Br

Origin of Product

United States

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